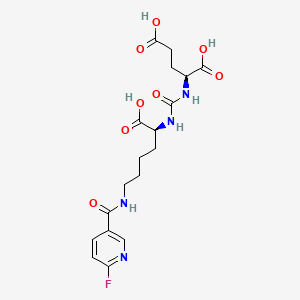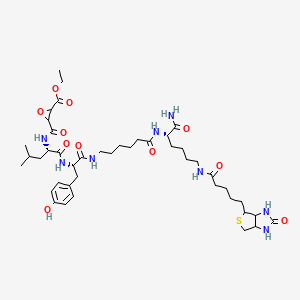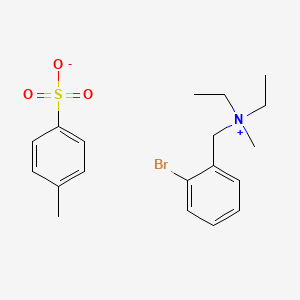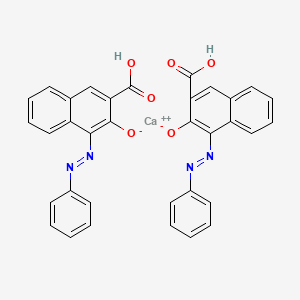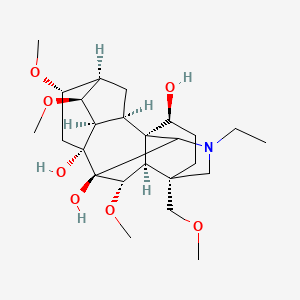
Delsoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delsoline is a naturally occurring diterpene alkaloid that was first isolated from Delphinium consolida. It is closely related to delcosine and is widely found in the Ranunculaceae plant family .
Synthesis Analysis
The chemical complexity of Delsoline has limited the number of individual syntheses. Its full biosynthetic pathway is only known in outline in most cases . A study established a ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of Delsoline in mouse blood .Molecular Structure Analysis
The molecular structure of Delsoline has been determined by X-ray analysis . The polycyclic ring system in Delsoline contains nineteen carbon atoms and one nitrogen atom, which is the same as in aconitine .Physical And Chemical Properties Analysis
The physical and chemical properties of Delsoline are not well-documented in the available literature. More research is needed in this area .Applications De Recherche Scientifique
Neuropharmacology
Delsoline has been identified as an inhibitor of α-bungarotoxin binding to rat neuronal α7 nicotinic acetylcholine receptors (nAChRs), with an IC50 value of 19 µM . This suggests its potential use in neuropharmacological research to study cholinergic signaling pathways and their role in neurological disorders.
Pest Repellency
Research indicates that Delsoline has repellent properties against adult red flour beetles (T. castaneum) at a concentration of 3 mg/ml . This application is significant for the development of bio-repellents in agricultural pest management.
Gene Cloning and Manipulation
Delsoline’s structural similarity to other diterpene alkaloids found in the Ranunculaceae plant family implies its potential role in gene cloning and manipulation studies. The compound could be used to study gene expression and regulation in these plant species .
Molecular Diagnostics
Given its biological activity, Delsoline could be employed in molecular diagnostics, particularly in the development of assays that detect specific biomarkers associated with cholinergic system dysfunctions .
Protein Expression Studies
The inhibitory effect of Delsoline on nAChRs suggests its utility in protein expression studies, especially in understanding the expression of receptor proteins and their pharmacological properties .
Therapeutic Agent Research
Delsoline’s diverse biological activities make it a candidate for therapeutic agent research. Its effects on neuronal receptors could lead to the development of new drugs for treating neurodegenerative diseases or conditions related to cholinergic system impairments .
Safety and Hazards
Delsoline is considered toxic and should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Delsoline, also known as Belsoline, is a naturally occurring diterpene alkaloid . The primary target of Delsoline is the Nicotinic Acetylcholine Receptors (nAChRs), where it acts as an antagonist . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Delsoline interacts with its target, the nAChRs, by binding to them and blocking their function . This blocking action inhibits the normal activity of these receptors, leading to changes in the transmission of signals in the nervous system.
Biochemical Pathways
It is known that delsoline’s interaction with nachrs can affect various signaling pathways in the nervous system . These changes can have downstream effects on numerous physiological processes.
Pharmacokinetics
Like other drug-like molecules, delsoline’s adme properties would significantly impact its bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of Delsoline’s action primarily involve changes in signal transmission in the nervous system due to its interaction with nAChRs . These changes can affect various physiological processes, potentially leading to therapeutic or toxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Delsoline. Factors such as temperature, pH, and the presence of other substances can affect Delsoline’s stability and its interaction with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or disease states, can also influence Delsoline’s action and efficacy.
Propriétés
IUPAC Name |
(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBLTQQBEQQLEV-YAEAOFIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delsoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


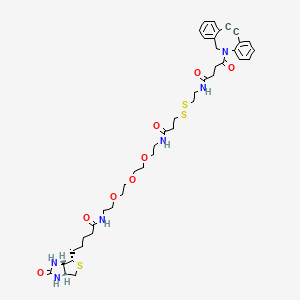


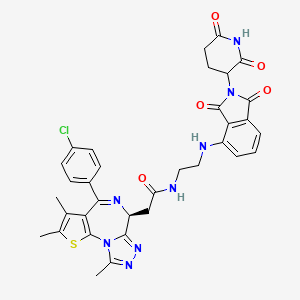
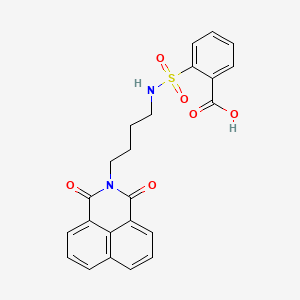
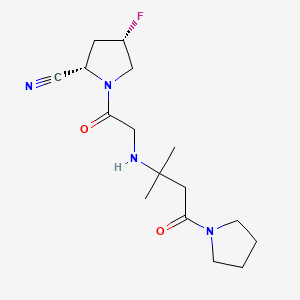

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)
